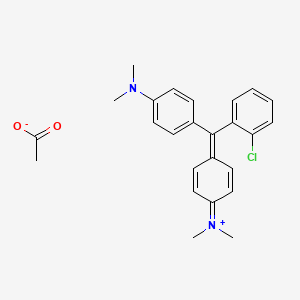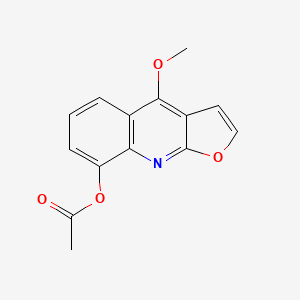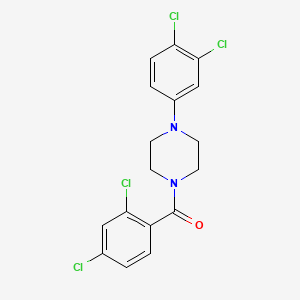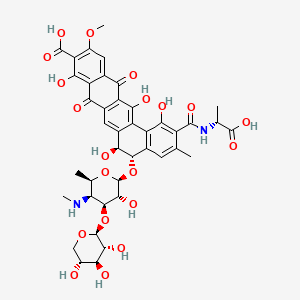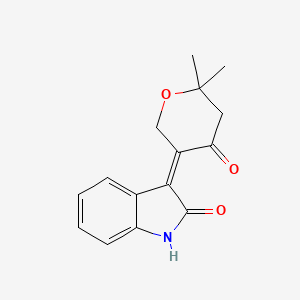
3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one is a complex organic compound that features a unique combination of a pyran ring and an indole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a pyranone precursor under acidic or basic conditions. The reaction may require specific catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of continuous flow reactors could also be explored to improve efficiency and scalability.
化学反应分析
Types of Reactions
3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The indole and pyran rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, 3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a probe to study biological processes.
Medicine
In medicinal chemistry, the compound’s structure may be optimized to enhance its pharmacological properties. It could be investigated for its potential as an anti-cancer agent, anti-inflammatory drug, or other therapeutic applications.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.
相似化合物的比较
Similar Compounds
- 3-(Tetrahydro-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one
- 3-(Tetrahydro-6-methyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one
- 3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indole
Uniqueness
The uniqueness of 3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one lies in its specific structural features, such as the presence of both a pyran and an indole ring. These features confer distinct chemical and biological properties that differentiate it from similar compounds.
属性
CAS 编号 |
118959-32-3 |
|---|---|
分子式 |
C15H15NO3 |
分子量 |
257.28 g/mol |
IUPAC 名称 |
(3Z)-3-(6,6-dimethyl-4-oxooxan-3-ylidene)-1H-indol-2-one |
InChI |
InChI=1S/C15H15NO3/c1-15(2)7-12(17)10(8-19-15)13-9-5-3-4-6-11(9)16-14(13)18/h3-6H,7-8H2,1-2H3,(H,16,18)/b13-10- |
InChI 键 |
VEZCGDOXKNSWMC-RAXLEYEMSA-N |
手性 SMILES |
CC1(CC(=O)/C(=C\2/C3=CC=CC=C3NC2=O)/CO1)C |
规范 SMILES |
CC1(CC(=O)C(=C2C3=CC=CC=C3NC2=O)CO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


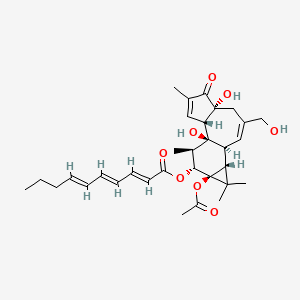
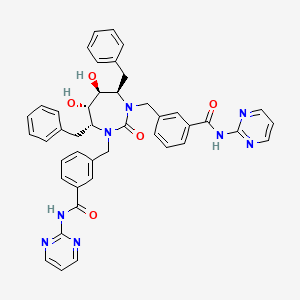
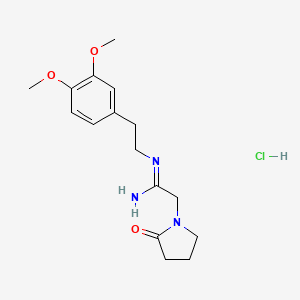
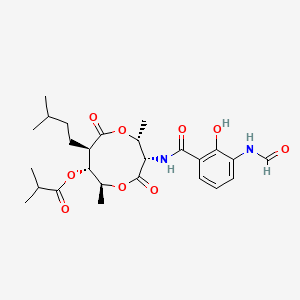
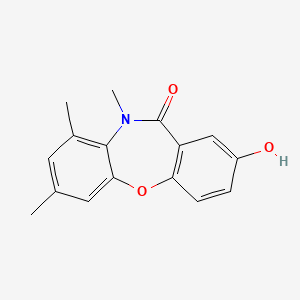
![11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one](/img/structure/B12782945.png)
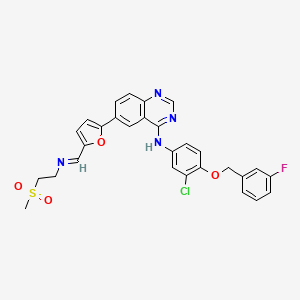
![(2S,3S,4S,5R,6R)-6-[[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-6-ethyl-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12782954.png)
